molecular formula C5H3NO4S B180939 5-Nitrothiophene-2-carboxylic acid CAS No. 6317-37-9

5-Nitrothiophene-2-carboxylic acid

Cat. No. B180939
Key on ui cas rn: 6317-37-9
M. Wt: 173.15 g/mol
InChI Key: UNEPVPOHGXLUIR-UHFFFAOYSA-N
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Patent
US04220793

Procedure details

It has also been observed, in accordance with another aspect of the present invention, that a mixture of halogen and alkali metal hydroxide i.e. an alkali metal hypohalide such as sodium hypochlorite, hypobromite or hypoiodite when it is added to an aqueous suspension of 5-nitro-2-formyl-thiophene maintained at a pH between 4.5 and 6.5 by means of acetic acid or an acetic acid/alkali metal acetate mixture, provides pure 5-nitro-2-thenoic acid in a yield of at least 75%.
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[O-:2].[Na+].Br[O-].I[O-].[N+:8]([C:11]1[S:15][C:14]([CH:16]=[O:17])=[CH:13][CH:12]=1)([O-:10])=[O:9]>C(O)(=O)C>[N+:8]([C:11]1[S:15][C:14]([C:16]([OH:2])=[O:17])=[CH:13][CH:12]=1)([O-:10])=[O:9] |f:0.1|

Inputs

Step One
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(S1)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(S1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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